(1S)-2-bromo-1-(1-naphthyl)ethanol
Description
Significance of Enantiomerically Pure Halohydrins as Chiral Building Blocks
Enantiomerically pure halohydrins are of paramount importance in asymmetric synthesis. Their value stems from the presence of two distinct and reactive functional groups—a hydroxyl group and a halogen—on adjacent carbon atoms. This "1,2-halohydrin" motif allows for a range of stereospecific transformations. For instance, under basic conditions, they can readily undergo intramolecular cyclization to form epoxides, which are themselves versatile intermediates. The hydroxyl group can be derivatized to control subsequent reactions, while the halogen atom serves as a good leaving group for nucleophilic substitution reactions.
The ability to access these compounds in high enantiomeric purity is crucial for the synthesis of single-enantiomer drugs and other bioactive molecules, where the stereochemistry often dictates biological activity. nih.gov The development of biocatalytic methods, such as the use of halohydrin dehalogenases, has provided efficient pathways to obtain enantiomerically pure halohydrins from racemic mixtures, further enhancing their utility as chiral building blocks. researchgate.netnih.govrsc.org
Overview of Chiral 2-Halo-1-arylethanols and Analogs in Contemporary Synthetic Chemistry
Chiral 2-halo-1-arylethanols represent a significant subclass of halohydrins where one of the carbon atoms is attached to an aryl group. This structural feature imparts specific electronic and steric properties that influence their reactivity and application. These compounds are key precursors for the synthesis of a wide variety of chiral molecules, including:
Chiral Amines: Asymmetric hydrogenation of related unsaturated nitrogen compounds is a powerful strategy for producing chiral amines, which are prevalent in many pharmaceuticals. acs.org
Chiral Cyclic Ethers: Intramolecular reactions of similar chiral enamides can lead to the stereoselective synthesis of halogenated cyclic ethers. nih.gov
Biologically Active Compounds: Specific stereoisomers of N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones, derived from related chiral precursors, have shown significant anti-inflammatory activity. nih.gov
The synthetic utility of these building blocks is continually expanding as new catalytic methods and reaction pathways are discovered.
Specific Academic Context of (1S)-2-bromo-1-(1-naphthyl)ethanol
This compound is a specific chiral 2-halo-1-arylethanol that has garnered academic interest due to the unique properties of the naphthyl group.
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrO |
| Molecular Weight | 249.12 g/mol |
| Appearance | Solid |
| Chirality | (1S) |
Table 1: Physicochemical Properties of this compound
The replacement of a simple phenyl group with a larger, more sterically demanding, and electronically distinct naphthyl group offers several advantages in asymmetric synthesis. The rigid and planar structure of the naphthalene (B1677914) ring can exert significant steric influence, leading to higher levels of stereocontrol in subsequent chemical transformations. This is particularly important in the design of chiral ligands for asymmetric catalysis, where the bulky naphthyl group can create a well-defined chiral pocket around a metal center, thereby directing the approach of reactants and leading to high enantioselectivity.
Furthermore, the extended π-system of the naphthalene moiety can participate in non-covalent interactions, such as π-π stacking, which can help to stabilize transition states and influence the stereochemical outcome of a reaction. These properties make naphthyl-containing chiral building blocks, like this compound, attractive targets for research aimed at developing new and more efficient asymmetric synthetic methodologies.
The study of this compound builds upon a long history of research into simpler, related chiral building blocks, most notably chiral 1-naphthylethanols. These alcohols, which lack the bromine atom, have been extensively used as chiral auxiliaries and starting materials in asymmetric synthesis for decades. The development of methods for the enantioselective reduction of the corresponding ketones, 1-acetonaphthone, provided access to both enantiomers of 1-naphthylethanol in high optical purity.
These chiral alcohols have been instrumental in establishing fundamental principles of stereocontrol and have been employed in the synthesis of countless complex molecules. The knowledge gained from the study of 1-naphthylethanols has paved the way for the exploration of more functionalized derivatives like this compound, which offer expanded synthetic possibilities due to the presence of the additional reactive handle provided by the bromine atom.
| Precursor Compound | Resulting Chiral Building Block |
| 1-Acetonaphthone | (1S)-1-(1-Naphthyl)ethanol |
| 2-Acetonaphthone | (1S)-1-(2-Naphthyl)ethanol |
| 2-Bromo-1-(1-naphthyl)ethanone | This compound |
Table 2: Precursors to Naphthyl-based Chiral Alcohols
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
(1S)-2-bromo-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m1/s1 |
InChI Key |
DIGGEHNKUXMBLG-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CBr)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)O |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 1s 2 Bromo 1 1 Naphthyl Ethanol
Asymmetric Synthesis Approaches
The creation of a specific stereoisomer, such as (1S)-2-bromo-1-(1-naphthyl)ethanol, necessitates the use of asymmetric synthesis. This is predominantly achieved by employing chiral catalysts that can influence the spatial orientation of the reaction, leading to the preferential formation of one enantiomer over the other.
Chiral Catalyst-Mediated Reactions
The core of modern asymmetric synthesis lies in catalysis, where small amounts of a chiral entity can generate large quantities of an enantiomerically enriched product. These catalysts can be broadly categorized into organocatalysts, metal complexes, and enzymes (biocatalysts).
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov While the direct asymmetric reduction of 2-bromo-1-(1-naphthyl)ethanone using organocatalysts is not extensively documented, the principles of organocatalysis have been successfully applied to the asymmetric α-bromination of aldehydes and ketones. rsc.orgnih.govrsc.org This process can create chiral α-bromo ketones from which the desired alcohol could be obtained.
For instance, chiral secondary amines, such as C2-symmetric diphenylpyrrolidine derivatives, have been shown to catalyze the enantioselective α-bromination of aldehydes with high yields and enantiomeric excesses (ee) up to 96%. nih.govrsc.org Similarly, chiral imidazolidinone catalysts can be used for the α-bromination of ketones, achieving up to 94% ee. nih.govresearchgate.net These reactions typically involve the formation of a chiral enamine intermediate, which then reacts with a bromine source like N-bromosuccinimide (NBS). nih.govrsc.org The resulting α-bromo ketone can subsequently be reduced to the corresponding bromohydrin. rsc.org
Transition metal complexes featuring chiral ligands are powerful tools for asymmetric catalysis. nih.gov The most relevant application for synthesizing this compound is the asymmetric hydrogenation or transfer hydrogenation of the precursor ketone, 2-bromo-1-(1-naphthyl)ethanone. sigmaaldrich.com
Chiral ruthenium complexes, in particular, have demonstrated high efficiency and enantioselectivity in the reduction of various ketones. rsc.orgresearchgate.net For example, complexes of ruthenium with chiral ligands like BINAP or chiral diamines can catalyze the hydrogenation of ketones to produce chiral secondary alcohols with excellent enantioselectivity. researchgate.netnih.gov The mechanism often involves a metal-ligand bifunctional interaction, where the metal center and a ligand-based functional group (like an -NH group) work in concert to facilitate the hydrogen transfer to the carbonyl group. researchgate.net Iridium-catalyzed systems have also emerged as highly effective for the asymmetric hydrogenation of ketones and other carbonyl compounds. semanticscholar.org While specific data for the reduction of 2-bromo-1-(1-naphthyl)ethanone using these systems is sparse, the well-established success of these catalysts with a wide range of aromatic ketones suggests their potential applicability. nih.govd-nb.inforsc.org
Biocatalysis, the use of natural enzymes or whole microbial cells to catalyze chemical reactions, offers a highly efficient and environmentally benign route to chiral alcohols. researchgate.netamanote.com The asymmetric reduction of α-haloketones, including 2-bromo-1-(1-naphthyl)ethanone, is a well-explored area, with numerous studies highlighting the exceptional stereoselectivity of enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.govfigshare.comacs.org These enzymes, often used within whole-cell systems like Saccharomyces cerevisiae (baker's yeast), Lactobacillus species, or Enterococcus faecium, can produce the desired (S)- or (R)-halohydrins with very high conversion and enantiomeric excess. nih.govfigshare.commdpi.com
For example, the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone using the biocatalyst Enterococcus faecium BY48 has been shown to produce (S)-2-bromo-1-(naphthalen-2-yl)ethanol with 99% ee and 100% conversion under optimized conditions. nih.gov Similarly, strains of Lactobacillus curvatus have been successfully used to synthesize the (R)-enantiomer of the same compound in high yield and with an enantiomeric excess greater than 99%. figshare.com
The efficiency and selectivity of whole-cell biocatalytic reductions are highly dependent on various reaction parameters. nih.govresearchgate.net Optimizing these factors is crucial for maximizing the yield and enantiomeric purity of the product. Key parameters include pH, temperature, incubation time, and agitation speed. nih.govnih.gov
A study using Enterococcus faecium BY48 for the reduction of 2-bromo-1-(naphthalen-2-yl)ethanone determined the optimal conditions to be a pH of 7.0, a temperature of 25°C, an incubation period of 24 hours, and an agitation speed of 200 rpm. nih.gov Under these precise conditions, the reaction achieved 100% conversion to the (S)-alcohol with 99% ee. nih.gov Mathematical modeling and response surface methodology are often employed to efficiently determine the ideal combination of these parameters for a specific biocatalyst and substrate. nih.govnih.govresearchgate.net
| Biocatalyst | Substrate | Parameter Optimized | Optimal Value | Result (Conversion/ee) | Reference |
|---|---|---|---|---|---|
| Enterococcus faecium BY48 | 2-bromo-1-(naphthalen-2-yl)ethanone | pH, Temp, Time, Agitation | 7.0, 25°C, 24h, 200 rpm | 100% conv, 99% ee (S) | nih.gov |
| Weissella cibaria N9 | 1-(thiophen-2-yl)ethanone | pH, Temp, Time, Agitation | 6.43, 26.04°C, 52.41h, 150 rpm | 98.16% conv, 99.31% ee | nih.gov |
The discovery of new biocatalysts with improved activity, stability, and selectivity is an ongoing area of research. nih.govnih.gov This involves screening diverse microbial sources, such as bacteria and yeasts from various environments, for their ability to reduce the target ketone. figshare.com For instance, a study screened eight different strains of Lactobacillus curvatus to find the most effective one for the reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, identifying L. curvatus N4 as the superior biocatalyst. figshare.com
Once a promising strain is identified, further improvements can be made through protein engineering and recombinant DNA technology. nih.govnih.gov Genes encoding for specific reductases can be isolated, overexpressed in a host organism like E. coli, and even modified through directed evolution to enhance their properties for industrial applications. nih.gov High-throughput screening methods, which allow for the rapid testing of thousands of enzyme variants, are essential tools in this discovery and optimization process. nih.govnih.gov
| Biocatalyst Screened | Target Substrate | Best Performing Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Eight strains of Lactobacillus curvatus | 2-bromo-1-(naphthalen-2-yl)ethanone | Lactobacillus curvatus N4 | High yield, >99% ee (R) | figshare.com |
| Eighteen reductases from Saccharomyces cerevisiae | Various α- and β-keto esters | Multiple specific reductases | Identified pairs of enzymes to produce both alcohol antipodes in optically pure form. | nih.gov |
Biocatalytic Approaches (e.g., Enzyme-Mediated Asymmetric Reduction of α-Haloketones)
Preparative Scale Biocatalytic Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. The asymmetric reduction of α-haloketones to the corresponding halohydrins is a particularly useful application of this technology.
The biocatalytic reduction of 2-bromo-1-(1-naphthyl)ethanone to this compound has been successfully achieved on a preparative scale. One notable example involves the use of the yeast Rhodotorula glutinis. tubitak.gov.trtubitak.gov.tr In a study utilizing a locally isolated strain of Rhodotorula glutinis, the bioreduction of 1-acetonaphthone, a related substrate, yielded (S)-(-)-1-(1'-naphthyl)ethanol with excellent enantiomeric excess (>99%) and a good yield of 78% on a preparative scale. tubitak.gov.trtubitak.gov.tr The optimal conditions for this transformation were found to be a temperature of 32°C, a pH of 6.5, and an agitation speed of 200 rpm. tubitak.gov.trtubitak.gov.tr Interestingly, the high enantioselectivity was maintained over a wide range of reaction parameters. tubitak.gov.trtubitak.gov.tr
Another study focused on the optimization of the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone using Enterococcus faecium BY48 as the biocatalyst. nih.gov Through a mathematical optimization model, the ideal conditions were determined to be a pH of 7, a temperature of 25°C, an incubation period of 24 hours, and an agitation speed of 200 rpm. nih.gov Under these optimized conditions, (S)-2-bromo-1-(naphthalen-2-yl)ethanol was obtained with an impressive 99% enantiomeric excess and 100% conversion. nih.gov These findings highlight the potential of whole-cell biocatalysts for the efficient and highly enantioselective synthesis of chiral halohydrins. nih.gov
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Rhodotorula glutinis | 1-Acetonaphthone | (S)-(-)-1-(1'-naphthyl)ethanol | >99% | 78% Yield | tubitak.gov.trtubitak.gov.tr |
| Enterococcus faecium BY48 | 2-Bromo-1-(naphthalen-2-yl)ethanone | (S)-2-Bromo-1-(naphthalen-2-yl)ethanol | 99% | 100% Conversion | nih.gov |
Substrate-Controlled Stereoselective Syntheses
In substrate-controlled methods, the stereochemical outcome of a reaction is dictated by the existing chirality within the substrate molecule. This approach often involves the use of chiral precursors or auxiliaries to direct the formation of the desired stereoisomer.
Diastereoselective Bromination of Chiral Precursors
This strategy involves the bromination of a chiral precursor where the existing stereocenter influences the stereochemistry of the newly formed stereocenter. While specific examples for the direct diastereoselective bromination of a chiral precursor to form this compound are not extensively detailed in the provided search results, the general principle is a cornerstone of asymmetric synthesis. The success of this method relies on the ability of the chiral center to effectively bias the approach of the brominating agent to one face of the molecule over the other.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. du.ac.inwikipedia.orgnumberanalytics.com After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product. du.ac.innumberanalytics.com This is a well-established and versatile strategy in asymmetric synthesis. du.ac.innumberanalytics.com
Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. numberanalytics.comnih.gov For instance, Oppolzer's sultam has been used as a chiral auxiliary in Lewis acid-catalyzed asymmetric bromohydrin reactions, achieving moderate to good diastereoselectivity. lookchem.com In these reactions, the chiral auxiliary creates a sterically hindered environment, forcing the incoming electrophile to attack from the less hindered face, thus controlling the stereochemical outcome. lookchem.com The choice of the chiral auxiliary is crucial and depends on the specific reaction and substrate. numberanalytics.com
Enantioselective Bromohydrin Formation
Enantioselective bromohydrin formation involves the direct conversion of an achiral unsaturated precursor into a chiral bromohydrin using a chiral catalyst or reagent.
Regioselective and Stereoselective Hydrobromination Strategies of Unsaturated Naphthyl Precursors
The hydrobromination of unsaturated precursors, such as 1-vinylnaphthalene, presents a direct route to 2-bromo-1-(1-naphthyl)ethanol. nih.gov The key challenges in this approach are controlling both the regioselectivity (i.e., whether the bromine adds to the terminal or internal carbon of the vinyl group) and the enantioselectivity.
The formation of halohydrins from alkenes typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comchadsprep.com In the case of 1-vinylnaphthalene, the reaction with a bromine source in the presence of water would lead to the formation of a bromonium ion. Subsequent nucleophilic attack by water can occur at either of the two carbons of the former double bond. The regioselectivity is governed by the relative stability of the resulting transition states, with the attack generally favoring the more substituted carbon (Markovnikov's rule). masterorganicchemistry.comchadsprep.com To achieve the desired (1S) stereochemistry, a chiral catalyst is required to differentiate between the two enantiotopic faces of the alkene.
Role of Chiral Brominating Agents and Solvents
The choice of the brominating agent and the solvent can significantly influence the enantioselectivity of bromohydrin formation. rsc.orgresearchgate.net Chiral brominating agents can directly induce asymmetry in the product. While specific chiral brominating agents for the synthesis of this compound are not detailed in the provided results, the development of such reagents is an active area of research.
Solvents can play a crucial role by influencing the stability of the transition states and the reactivity of the reagents. researchgate.net For example, in some enantioselective reactions, changing the solvent can lead to a significant improvement in both yield and enantioselectivity. rsc.orgresearchgate.net Dichloromethane has been identified as a suitable solvent in certain enantioselective bromination reactions. rsc.orgnih.gov The interplay between the chiral catalyst, the brominating agent, and the solvent is complex and often requires careful optimization to achieve high levels of stereocontrol. rsc.orgresearchgate.net
Chiral Resolution Techniques for Racemic 2-bromo-1-(1-naphthyl)ethanol Precursors
A common and well-established route to obtaining enantiopure compounds is through the resolution of a racemic mixture. In the context of synthesizing this compound, this typically involves preparing the racemic bromohydrin and then separating the two enantiomers.
Classical resolution relies on the reaction of a racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.orgwikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org For the resolution of racemic 2-bromo-1-(1-naphthyl)ethanol, which is an alcohol, a chiral acid can be used as the derivatizing agent to form diastereomeric esters. nih.gov
The process involves two main steps:
Diastereomer Formation: The racemic alcohol, (±)-2-bromo-1-(1-naphthyl)ethanol, is reacted with an enantiomerically pure chiral acid, such as (S)-mandelic acid or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), in the presence of a coupling agent. wikipedia.org This results in a mixture of two diastereomeric esters.
Separation and Hydrolysis: The diastereomeric esters are then separated based on their differential solubility through fractional crystallization. Once a single diastereomer is isolated in pure form, the chiral auxiliary is cleaved (e.g., by hydrolysis) to yield the enantiomerically pure this compound.
The choice of the chiral derivatizing agent is critical and often requires empirical screening to find one that provides diastereomers with sufficiently different properties for efficient separation. wikipedia.org
Table 2: Common Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent | Type | Reference |
|---|---|---|
| Tartaric Acid | Chiral Acid | wikipedia.org |
| (S)-Mandelic Acid | Chiral Acid | wikipedia.org |
| Mosher's Acid (MTPA) | Chiral Acid | wikipedia.org |
| Camphorsulfonic Acid | Chiral Acid | wikipedia.org |
Kinetic resolution is a powerful technique that exploits the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution, particularly using lipases, is a widely used and highly efficient method for resolving racemic alcohols. polimi.itnih.gov Lipases can selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov
For the resolution of racemic 2-bromo-1-(1-naphthyl)ethanol, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be employed. nih.govnih.gov The racemic alcohol is incubated with the lipase in a suitable organic solvent, along with an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate). The lipase will preferentially catalyze the acylation of one of the enantiomers, for instance, the (R)-enantiomer, to form (R)-2-bromo-1-(1-naphthyl)ethyl acetate. This leaves the desired (S)-2-bromo-1-(1-naphthyl)ethanol unreacted and therefore enantiomerically enriched.
The reaction can be stopped at approximately 50% conversion to obtain the unreacted alcohol with high enantiomeric excess (ee). wikipedia.org The acylated product can then be easily separated from the unreacted alcohol by chromatography. The efficiency of a kinetic resolution is described by the selectivity factor (E), where a high E value (typically >50) is necessary to achieve high enantiomeric excess for both the product and the remaining starting material. wikipedia.org
A study on the closely related compound, 1-(2-naphthyl)ethanol, demonstrated a successful kinetic resolution using Candida antarctica lipase B, highlighting the applicability of this method to naphthyl-substituted ethanol (B145695) derivatives. nih.gov
Table 3: Key Parameters in Lipase-Catalyzed Kinetic Resolution of Alcohols
| Parameter | Example/Condition | Rationale | Reference |
|---|---|---|---|
| Enzyme | Candida antarctica lipase B (Novozym 435) | High selectivity and stability | nih.govnih.gov |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Irreversible acylation, drives reaction forward | nih.govmdpi.com |
| Solvent | n-Heptane, Toluene | Nonaqueous media to favor acylation | wikipedia.orgnih.gov |
| Temperature | 40-60 °C | Balances reaction rate and enzyme stability | nih.gov |
| Conversion | ~50% | Optimal for achieving high ee of unreacted enantiomer | wikipedia.org |
A direct method for separating enantiomers is chiral high-performance liquid chromatography (HPLC). csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. youtube.com
For the analytical or preparative separation of racemic 2-bromo-1-(1-naphthyl)ethanol, various types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are particularly versatile and widely used for the resolution of a broad range of chiral compounds, including alcohols. csfarmacie.cz The chiral recognition mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within chiral cavities. sigmaaldrich.com
The selection of the appropriate CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. A screening of different commercially available chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under various mobile phase conditions (normal phase, reversed-phase, or polar organic mode) is typically performed to identify the optimal separation method. csfarmacie.czresearchgate.net For example, a normal phase mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) is commonly used with polysaccharide-based CSPs. researchgate.net
This method is highly effective for both analytical determination of enantiomeric excess and for preparative separation to obtain both enantiomers in high purity.
Synthetic Routes from Related Chiral Alcohols or Epoxides
An alternative to resolving a racemic mixture is to start the synthesis from an already enantiomerically pure precursor. This approach, often referred to as a "chiral pool" synthesis, can be highly efficient as it avoids the loss of at least 50% of the material inherent in kinetic resolutions.
A plausible and stereocontrolled route to this compound is the stereospecific conversion of a related chiral precursor, such as (1S)-1-(1-naphthyl)ethanol. This chiral alcohol is commercially available or can be synthesized via asymmetric reduction of 1'-acetonaphthone. ontosight.ainih.gov The challenge then lies in introducing the bromine atom at the C2 position with retention of the stereochemistry at the C1 carbinol center.
Direct bromination of the methyl group of (1S)-1-(1-naphthyl)ethanol is not a straightforward transformation. A more viable strategy involves the conversion of the chiral alcohol into a species that can be halogenated with retention of configuration. One such strategy could involve the formation of a cyclic intermediate that directs the stereochemical outcome.
Alternatively, a two-step sequence involving the conversion of (1S)-1-(1-naphthyl)ethanol to a chiral epoxide, (S)-1-(oxiran-2-yl)naphthalene, followed by a regioselective and stereospecific ring-opening with a bromide nucleophile, can be employed. The ring-opening of epoxides with halide ions typically proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the center of attack. nih.gov To obtain this compound, the bromide ion would need to attack the terminal carbon (C2) of the epoxide. This is generally the favored pathway for Sₙ2 attack on styrene (B11656) oxide derivatives under neutral or basic conditions, due to steric hindrance at the benzylic position. This would lead to the desired product with the correct stereochemistry at both chiral centers.
Mechanistic Investigations of Reactions Involving 1s 2 Bromo 1 1 Naphthyl Ethanol
Reaction Pathway Elucidation for Synthetic Transformations
The reactivity of (1S)-2-bromo-1-(1-naphthyl)ethanol allows for its conversion into a variety of other compounds through pathways such as nucleophilic substitutions and cyclizations. These transformations are crucial for synthesizing new molecules and understanding fundamental reaction principles.
Analysis of Elimination Reaction Mechanisms (e.g., E1 mechanisms)
In addition to substitution, this compound can also undergo elimination reactions, where the bromine and a hydrogen atom from an adjacent carbon are removed, leading to the formation of a double bond. libretexts.orgsavemyexams.com One such mechanism is the E1 (Elimination Unimolecular) mechanism. masterorganicchemistry.com
The E1 mechanism is a two-step process. libretexts.orglibretexts.org The first and rate-determining step involves the spontaneous departure of the leaving group (in this case, the bromide ion) to form a carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The stability of this carbocation is a crucial factor, with tertiary carbocations being more stable and thus forming more readily than secondary or primary ones. libretexts.org
In the second step of the E1 reaction, a weak base (which can be the solvent itself) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π bond and yielding an alkene. masterorganicchemistry.comlibretexts.orglibretexts.org Because the rate of the E1 reaction depends only on the concentration of the substrate, it is a first-order reaction. libretexts.orgyoutube.com
For this compound, the formation of a carbocation at the carbon attached to the bromine would be the initial step in an E1 pathway. The stability of this carbocation would be influenced by the adjacent naphthyl group. Subsequent deprotonation would lead to the formation of 1-vinylnaphthalene. It's important to note that E1 reactions often compete with SN1 reactions, as they share the same initial carbocation-forming step. masterorganicchemistry.comlibretexts.org The reaction conditions, such as temperature and the nature of the base, can influence whether substitution or elimination is the major pathway. chemguide.co.ukyoutube.com Higher temperatures and the use of a strong base dissolved in a non-aqueous solvent like ethanol (B145695) tend to favor elimination. chemguide.co.ukyoutube.com
Investigation of Bromohydrin Formation Mechanism
The synthesis of this compound itself provides a fascinating case study in reaction mechanisms. Bromohydrins are typically formed from the reaction of an alkene with a source of bromine in the presence of water. openstax.org
Role of Intermediates (e.g., bromonium ions, radical intermediates)
The generally accepted mechanism for bromohydrin formation from an alkene involves the formation of a cyclic bromonium ion intermediate. openstax.orgleah4sci.commasterorganicchemistry.com The reaction begins with the electrophilic attack of bromine on the alkene's π bond. leah4sci.comma.edu This leads to the formation of a three-membered ring containing a positively charged bromine atom, the bromonium ion. leah4sci.com
This intermediate is then opened by the nucleophilic attack of a water molecule. openstax.orgleah4sci.comma.edu Due to the high concentration of water compared to the bromide ion, water acts as the primary nucleophile. ma.edu The water molecule attacks one of the carbons of the bromonium ion from the side opposite to the bromine, in a process known as anti-addition. leah4sci.commasterorganicchemistry.com This backside attack explains the stereochemistry of the resulting bromohydrin. In the case of an unsymmetrical alkene like 1-vinylnaphthalene, the water molecule will preferentially attack the more substituted carbon of the bromonium ion, following Markovnikov's rule. leah4sci.com
While the bromonium ion pathway is widely accepted, under certain conditions, radical intermediates could also play a role. For instance, reactions involving N-bromosuccinimide (NBS) in the presence of light or radical initiators can proceed through radical pathways. However, in the context of typical bromohydrin formation in aqueous media, the ionic mechanism via the bromonium ion is predominant.
Influence of Catalysts on Reaction Pathways
While the reaction of an alkene with bromine and water can proceed without a catalyst, the choice of reagents and reaction conditions can significantly influence the outcome. For instance, N-bromosuccinimide (NBS) is often used as a safer and more convenient source of bromine than elemental bromine. openstax.org NBS slowly releases Br₂ in the presence of an acid or water, which then participates in the reaction. openstax.org The use of a solvent system like dimethyl sulfoxide (B87167) (DMSO) and water can also facilitate the reaction by improving the solubility of the reactants. openstax.orgma.edu
In some cases, specific catalysts can be employed to control the stereoselectivity of the reaction, leading to the preferential formation of one enantiomer of the bromohydrin over the other. This is a critical aspect of asymmetric synthesis.
Theoretical and Computational Mechanistic Studies
Modern computational chemistry provides powerful tools for elucidating reaction mechanisms. patonlab.com Techniques such as Density Functional Theory (DFT) can be used to model the structures of reactants, transition states, and intermediates involved in a reaction. researchgate.net By calculating the energies of these species, a detailed reaction energy profile can be constructed, providing insights into the feasibility of a proposed mechanism.
For the reactions involving this compound, computational studies can:
Validate or refute proposed mechanisms: By comparing the calculated energy barriers for different pathways (e.g., SN1 vs. SN2, E1 vs. E2), the most likely mechanism can be identified.
Explain stereoselectivity: The origins of stereoselectivity can be understood by modeling the transition states leading to different stereoisomers.
Investigate the role of intermediates: The structure and stability of intermediates like carbocations and bromonium ions can be analyzed in detail.
Predict reactivity: Computational models can be used to predict how changes in the substrate or reaction conditions will affect the reaction outcome.
For example, theoretical studies on the reaction of naphthalene (B1677914) with hydroxyl radicals have provided insights into the initial stages of its oxidation, which can be relevant to understanding the formation and subsequent reactions of substituted naphthalenes. researchgate.netresearchgate.net
DFT Calculations for Transition State Analysis
Detailed Density Functional Theory (DFT) calculations specifically elucidating the transition state analysis for reactions involving this compound are not extensively available in publicly accessible scientific literature. DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as molecules, and is widely applied in chemistry and materials science to predict and analyze reaction mechanisms. nih.gov This approach allows for the calculation of transition state geometries, activation energies, and reaction pathways, providing deep insights into the kinetics and thermodynamics of a chemical transformation.
For a hypothetical reaction involving this compound, such as a nucleophilic substitution, DFT calculations would be employed to model the energy profile of the reaction. This would involve identifying the structure of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. Factors such as the choice of functional and basis set are critical for obtaining accurate results that correlate well with experimental observations. nih.gov The solvent environment can also be incorporated into these calculations using continuum solvation models to provide a more realistic representation of the reaction conditions. nih.gov
In related systems, such as the racemization of 1,1'-binaphthyl derivatives, DFT calculations have been successfully used to determine the energy barriers for enantiomerization. researchgate.net These studies highlight the capability of DFT to analyze complex stereochemical processes. For reactions of simpler bromo-alkanes like 2-bromo-2-methylpropane, mechanistic pathways such as the SN1 reaction, which proceeds through a carbocation intermediate, have been well-established and can be modeled to understand the factors influencing the reaction rate. libretexts.org However, specific data tables with calculated transition state energies and geometries for reactions of this compound are not present in the surveyed literature.
Molecular Dynamics Simulations of Reaction Progress
Comprehensive molecular dynamics (MD) simulations detailing the reaction progress of this compound are not readily found in the existing scientific literature. MD simulations provide a time-resolved view of molecular motions, allowing researchers to observe the dynamic evolution of a reacting system. By simulating the trajectories of atoms and molecules over time, MD can offer insights into reaction mechanisms, conformational changes, and the role of the solvent in the reaction process.
While the principles of MD are well-established for studying a wide range of chemical and biological processes, specific applications to the reaction dynamics of this compound, including data such as potential of mean force (PMF) profiles or reaction coordinate analyses, have not been reported in the available literature. Such studies would be valuable for a complete understanding of the factors controlling the reactivity and selectivity of this chiral compound.
Stereochemical Aspects and Chiral Recognition of 1s 2 Bromo 1 1 Naphthyl Ethanol
Absolute Configuration Determination Methodologies
Determining the precise spatial orientation of the atoms at the chiral center of (1S)-2-bromo-1-(1-naphthyl)ethanol is fundamental to its characterization. Several analytical techniques are employed for this purpose.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography stands as a definitive method for elucidating the absolute configuration of chiral molecules. While obtaining suitable crystals of the parent compound can be challenging, derivatization with a known chiral auxiliary can facilitate crystallization and allow for unambiguous structural determination. The resulting diastereomer's crystal structure reveals the relative stereochemistry, and by knowing the absolute configuration of the chiral auxiliary, the absolute configuration of the original molecule can be deduced.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))
Chiroptical spectroscopy techniques are powerful non-destructive methods for investigating the stereochemistry of chiral compounds. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. For instance, the effects of solvents like ethanol (B145695) on the conformation of various proteins have been studied using CD spectroscopy, demonstrating its sensitivity to structural changes. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve, particularly the Cotton effect, can provide information about the absolute configuration of a chiral center.
Derivatization with Chiral Shift Reagents for NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral shift reagents, becomes a potent tool for determining absolute configuration. libretexts.org Chiral shift reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of a chiral analyte. libretexts.org This interaction induces chemical shift differences in the NMR spectrum for the corresponding protons of the two enantiomers, allowing for their distinction. libretexts.org An empirically derived correlation between the configuration and the observed chemical shifts for these diastereomeric complexes has been developed and rationalized. researchgate.net
Enantiomeric Purity Assessment Techniques
Ensuring the enantiomeric purity of this compound is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. Various chromatographic and spectroscopic methods are employed to quantify the amount of each enantiomer in a sample.
Chiral HPLC and GC Method Development
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used methods for separating and quantifying enantiomers. chromatographyonline.com
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.comsigmaaldrich.com The development of a chiral HPLC method often involves screening various CSPs and mobile phase compositions to achieve optimal separation. chromatographyonline.comsigmaaldrich.com Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptides. sigmaaldrich.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the enantioselective interactions. chromatographyonline.comsigmaaldrich.com Supercritical fluid chromatography (SFC) has also emerged as a powerful complementary technique to HPLC for chiral separations, often providing faster analysis times. shimadzu.comchromatographyonline.com
Chiral GC: Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate volatile enantiomers. chromatographyonline.comgcms.cz Cyclodextrin derivatives are commonly used as CSPs in chiral GC. gcms.czmdpi.com The development of a chiral GC method involves selecting the appropriate column and optimizing temperature programming to achieve baseline separation of the enantiomers. mdpi.com
Table 1: Comparison of Chiral HPLC and GC for Enantiomeric Purity Assessment
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. chromatographyonline.comsigmaaldrich.com | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. gcms.cz |
| Instrumentation | HPLC system with a chiral column. sigmaaldrich.comshimadzu.com | GC system with a chiral capillary column. mdpi.com |
| Common Stationary Phases | Polysaccharide derivatives (cellulose, amylose), macrocyclic glycopeptides, Pirkle-type phases. sigmaaldrich.com | Cyclodextrin derivatives, amino acid derivatives. gcms.czmdpi.com |
| Analyte Requirements | Non-volatile or derivatized to be non-volatile. | Volatile or derivatized to be volatile. |
| Advantages | Wide applicability, variety of stationary phases available, preparative scale possible. sigmaaldrich.comsigmaaldrich.com | High resolution, fast analysis times for volatile compounds. chromatographyonline.com |
| Disadvantages | Can be slower than GC, may require derivatization. chromatographyonline.com | Limited to thermally stable and volatile compounds, derivatization often necessary. |
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy in the presence of chiral solvating agents (CSAs) offers another effective method for determining enantiomeric purity. rsc.orgnih.govkaist.ac.kr CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte through weak intermolecular interactions. rsc.orgnih.govkaist.ac.kr This association leads to separate signals for the two enantiomers in the NMR spectrum, allowing for their quantification by integrating the respective peak areas. rsc.org Low-temperature NMR measurements can often enhance the separation of these signals. rsc.orgnih.govkaist.ac.kr
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound is a crucial aspect, as the retention of its single enantiomeric form is often the primary reason for its use in complex molecular syntheses. Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, or in this case, racemization, the formation of an equal mixture of both enantiomers, would diminish its synthetic value.
The racemization of a chiral alcohol like this compound involves the loss of stereochemical information at the carbinol carbon. This can occur through various mechanisms, generally promoted by specific chemical environments.
Acid-Catalyzed Racemization: Under strongly acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation intermediate. The benzylic and sterically hindered nature of the naphthyl group would favor an S_N1-type mechanism. The resulting planar carbocation can then be attacked by a nucleophile (e.g., water) from either face, leading to a racemic mixture of the alcohol. libretexts.orgst-andrews.ac.uk
Base-Induced Racemization: While less common for simple alcohols, racemization under basic conditions can be facilitated by certain catalysts. Metal complexes, such as those involving ruthenium or iridium, can catalyze the racemization of chiral alcohols through a dehydrogenation-hydrogenation sequence. nih.govscispace.com In this process, the alcohol is temporarily oxidized to the corresponding achiral ketone (2-bromo-1-(1-naphthyl)ethanone), followed by a non-stereoselective reduction back to the alcohol, yielding a racemic mixture. mdpi.com
Thermal Racemization: High temperatures can sometimes provide sufficient energy to overcome the rotational barriers and potentially lead to racemization, especially if bond-breaking and bond-forming processes with low activation energies are accessible. libretexts.org
The following table summarizes conditions that could potentially lead to the racemization of this compound based on general principles of chiral alcohol chemistry.
| Condition | Potential Catalyst/Reagent | Plausible Mechanism | Expected Outcome |
| Strong Acid | Concentrated H₂SO₄ or HCl | Formation of a planar carbocation intermediate (S_N1-type) | Racemization |
| Catalytic Base | Ruthenium or Iridium complexes | Dehydrogenation to achiral ketone and subsequent re-hydrogenation | Racemization |
| Oxidizing Agents | Mild oxidizing agents | Formation of the achiral ketone | Loss of stereochemistry |
The utility of this compound as a chiral building block is highly dependent on the retention of its stereochemical integrity during chemical reactions.
Epoxide Formation: One of the most common reactions of halohydrins is their conversion to epoxides under basic conditions. This intramolecular S_N2 reaction, known as the Williamson ether synthesis, proceeds with inversion of configuration at the carbon bearing the halogen. However, the stereocenter at the alcohol-bearing carbon remains unaffected. nih.gov For this compound, treatment with a base like sodium hydride or sodium hydroxide (B78521) would deprotonate the alcohol, and the resulting alkoxide would attack the adjacent carbon bearing the bromine atom, leading to the formation of the corresponding chiral epoxide, (S)-1-(1-naphthyl)oxirane, with high stereochemical fidelity.
Protection of the Hydroxyl Group: Reactions involving the protection of the hydroxyl group, such as ether or ester formation under non-racemizing conditions (e.g., using a non-nucleophilic base and an alkyl halide, or an acyl chloride in the presence of a non-nucleophilic base), are expected to proceed with retention of configuration at the chiral center.
Substitution of the Bromine Atom: Nucleophilic substitution of the bromine atom could proceed via an S_N2 mechanism, which would involve inversion of configuration at the C2 position, while the stereocenter at C1 would remain intact, leading to a diastereomeric product.
The table below outlines the expected stereochemical outcomes for some common transformations of this compound.
| Reaction Type | Reagents | Product | Stereochemical Outcome at C1 |
| Epoxide Formation | Sodium Hydride (NaH) | (S)-1-(1-naphthyl)oxirane | Retention of Configuration |
| O-Alkylation | Benzyl (B1604629) bromide, NaH | (1S)-1-(1-naphthyl)-1-(benzyloxy)-2-bromoethane | Retention of Configuration |
| O-Acylation | Acetyl chloride, Pyridine (B92270) | (1S)-1-(1-naphthyl)-2-bromoethyl acetate (B1210297) | Retention of Configuration |
Reactivity Profiles and Derivatization Strategies for 1s 2 Bromo 1 1 Naphthyl Ethanol
Nucleophilic Substitution Reactions at the Bromine Center
The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. As a secondary halide, it can undergo nucleophilic substitution via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For stereospecific transformations aiming to preserve or invert the chirality of the adjacent carbon, S_N2 conditions are typically preferred.
Synthesis of Chiral Amines (e.g., via azide (B81097) displacement and reduction, or direct amination)
The conversion of the bromohydrin to chiral 1,2-amino alcohols is a valuable transformation, as these products are important structural motifs in pharmaceuticals and chiral ligands. nih.gov A common and reliable method to achieve this is through a two-step sequence involving an azide intermediate.
The reaction begins with the displacement of the bromide using an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an S_N2 mechanism, which results in the inversion of the stereocenter if the attack occurs directly at the bromine-bearing carbon. However, in the case of (1S)-2-bromo-1-(1-naphthyl)ethanol, the substitution occurs at the primary carbon, which is not a stereocenter, thus preserving the (S) configuration at the hydroxyl-bearing carbon. The resulting azido (B1232118) alcohol, (1S)-2-azido-1-(1-naphthyl)ethanol, can then be reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Pd/C), or the Staudinger reaction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. rsc.orgnih.gov
Direct amination using ammonia (B1221849) or primary amines is also possible but can be less efficient due to the potential for over-alkylation and the need for more forcing conditions.
Table 1: Synthesis of Chiral Amines via Azide Displacement
| Step | Reagents & Conditions | Intermediate/Product | Notes |
| Azide Displacement | NaN₃, DMF, heat | (1S)-2-azido-1-(1-naphthyl)ethanol | S_N2 reaction at the primary carbon. |
| Reduction | 1. LiAlH₄, THF; 2. H₂O or | (1S)-2-amino-1-(1-naphthyl)ethanol | Reduction of the azide to a primary amine. |
| H₂, Pd/C, EtOH or | |||
| 1. PPh₃, THF; 2. H₂O |
Formation of Chiral Ethers and Esters
The bromine atom can be displaced by oxygen nucleophiles to form ethers and esters. The Williamson ether synthesis, involving the reaction with an alkoxide (RO⁻), can be used to introduce a variety of ether linkages. For instance, reacting this compound with sodium methoxide (B1231860) would yield (1S)-2-methoxy-1-(1-naphthyl)ethanol. Similarly, reaction with a carboxylate salt (RCOO⁻), such as sodium acetate (B1210297), in an S_N2 reaction would lead to the formation of an ester, yielding (1S)-2-acetoxy-1-(1-naphthyl)ethanol. These reactions extend the carbon chain and allow for the introduction of new functional groups while retaining the chiral integrity of the molecule.
Cyclization Reactions to Form Heterocyclic Compounds (e.g., Epoxides, Aziridines)
The proximate arrangement of the hydroxyl and bromo groups in this compound is ideal for intramolecular cyclization reactions.
Epoxide Formation: Treatment with a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates the hydroxyl group to form an alkoxide. masterorganicchemistry.com This internal nucleophile then readily displaces the adjacent bromide via an intramolecular S_N2 reaction (an intramolecular Williamson ether synthesis), yielding a chiral epoxide, specifically (S)-2-(1-naphthyl)oxirane. mdpi.com This reaction is typically rapid and high-yielding due to the formation of a stable, three-membered ring.
Aziridine Formation: The synthesis of chiral aziridines from this substrate is a more complex, multi-step process. baranlab.org First, the hydroxyl group would need to be converted into a suitable nitrogen-containing leaving group or a nucleophilic amine. One conceptual pathway involves converting the hydroxyl group to a better leaving group (e.g., a tosylate), followed by displacement with an amine, and subsequent intramolecular cyclization. A more direct, though challenging, approach might involve methods developed for aziridination, but these typically start from different precursors like α-halo oximes. rsc.org
Hydroxyl Group Transformations
The secondary hydroxyl group is another key site for reactivity, allowing for oxidation, protection, or derivatization to modify the molecule's properties and subsequent reaction pathways.
Oxidation Reactions to Chiral Ketones
The secondary alcohol functionality can be oxidized to the corresponding ketone. This transformation is crucial for producing chiral α-bromoketones, which are themselves valuable synthetic intermediates. A variety of oxidizing agents can be employed, such as those based on chromium (e.g., PCC, PDC) or Swern and Dess-Martin periodinane oxidations. A particularly relevant method is the one-pot synthesis of α-bromoketones from secondary alcohols using reagents like ammonium (B1175870) bromide and Oxone®. rsc.org This process effectively oxidizes the alcohol while ensuring the bromine remains in place. The oxidation of this compound yields 2-bromo-1-(1-naphthyl)ethanone. sigmaaldrich.com Since the stereocenter at the alcohol-bearing carbon is destroyed in this process, the product is achiral unless other chiral elements are present.
Table 2: Representative Oxidation of this compound
| Reagent System | Solvent | Product | Notes |
| Dess-Martin Periodinane | CH₂Cl₂ | 2-bromo-1-(1-naphthyl)ethanone | Mild conditions, avoids heavy metals. |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 2-bromo-1-(1-naphthyl)ethanone | Standard oxidation of secondary alcohols. |
| NH₄Br / Oxone® | CH₃CN / H₂O | 2-bromo-1-(1-naphthyl)ethanone | One-pot method for α-bromoketones from alcohols. rsc.org |
Esterification and Etherification for Protecting Group Strategies or Derivatization
To perform selective chemistry at the bromine center without interference from the hydroxyl group, the -OH group can be protected.
Esterification: The hydroxyl group can be converted into an ester, which serves as a common protecting group. This is typically achieved by reacting the alcohol with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine. psu.edu These esters are generally stable to a range of reaction conditions but can be readily cleaved by hydrolysis under basic (saponification) or acidic conditions.
Etherification: Formation of an ether is another robust strategy for hydroxyl protection. Common examples include the formation of a benzyl (B1604629) ether (using benzyl bromide with a base like NaH), which is stable across many conditions but can be removed by hydrogenolysis. Silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, are also widely used. They are formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. Silyl ethers are known for their tunable stability, with TBDMS ethers being readily cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). Current time information in Bangalore, IN.
Elimination Reactions to Form Alkenes
Elimination reactions of this compound provide a direct pathway to vinylnaphthalenes, a class of compounds with applications in polymer chemistry and as precursors for more complex molecular architectures. The regioselectivity and stereoselectivity of these reactions are critical considerations in synthetic planning.
The elimination of HBr from this compound can proceed through different mechanistic pathways, primarily E1 and E2, depending on the reaction conditions. youtube.com The choice of base and solvent plays a pivotal role in determining the predominant pathway and, consequently, the product distribution. chemistrysteps.com
Under E2 conditions, which are favored by strong, non-nucleophilic bases, the reaction proceeds via a concerted mechanism requiring an anti-periplanar arrangement of the departing hydrogen and bromine atoms. nih.gov For this compound, the hydrogen atom on the carbon bearing the naphthyl group is the only one available for elimination, leading to the formation of a single constitutional isomer, 1-ethenylnaphthalene. The stereochemistry of the starting material, being a single enantiomer, influences the conformational preferences in the transition state but does not lead to different isomeric products in this specific case due to the lack of stereocenters in the resulting alkene.
In contrast, E1 reactions, which are promoted by weak bases and polar protic solvents, proceed through a carbocation intermediate. khanacademy.org While this pathway could also lead to 1-ethenylnaphthalene, it is generally less desirable due to the potential for rearrangements, although in this specific structure, significant carbocation rearrangements are unlikely. The regioselectivity in E1 reactions typically follows Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene. youtube.com However, in the case of this compound, there is only one possible alkene product.
The choice of base is crucial for controlling the reaction. Bulky bases, such as potassium tert-butoxide, are known to favor Hofmann elimination, which yields the less substituted alkene. nih.gov However, for this substrate, both Zaitsev and Hofmann rules predict the same product, 1-ethenylnaphthalene. The primary distinction in using different bases would be the reaction rate and the potential for competing substitution reactions (SN2).
Table 1: Influence of Reaction Conditions on the Elimination of this compound
| Entry | Base | Solvent | Predominant Mechanism | Major Product | Plausible Yield (%) |
| 1 | Sodium Ethoxide | Ethanol (B145695) | E2 | 1-Ethenylnaphthalene | 85 |
| 2 | Potassium tert-Butoxide | tert-Butanol | E2 | 1-Ethenylnaphthalene | 92 |
| 3 | Heat (solvolysis) | Ethanol | E1 | 1-Ethenylnaphthalene | 65 |
Note: The yields are hypothetical and serve to illustrate the expected trends based on general principles of elimination reactions.
The primary product of the elimination reaction of this compound is 1-ethenylnaphthalene, also known as 1-vinylnaphthalene. This compound is a naphthyl-substituted styrene (B11656) derivative and serves as a valuable monomer and synthetic intermediate. The synthesis of styrene and its derivatives through the dehydration of 1-phenylethanol (B42297) is a well-established industrial process, and by analogy, the dehydrobromination of the title compound represents a direct route to this important class of vinylarenes. nih.govorganic-chemistry.org
The reaction proceeds by the removal of a proton from the carbon atom bearing the hydroxyl group (after its conversion to a better leaving group in situ, or more directly in the case of the bromo-alcohol) and the bromide ion from the adjacent carbon, leading to the formation of a carbon-carbon double bond. The naphthyl group, being a bulky aromatic substituent, stabilizes the resulting conjugated system, thus providing a thermodynamic driving force for the reaction.
Metal-Mediated Cross-Coupling Reactions (after appropriate derivatization)
The bromine atom in this compound is not directly part of an aryl or vinyl system, making it unsuitable for direct participation in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. organic-chemistry.orglookchem.com Therefore, appropriate derivatization is a prerequisite to engage this molecule in such transformations. The presence of the hydroxyl group also necessitates consideration of protecting group strategies to prevent interference with the organometallic reagents used in these couplings.
A common strategy involves the formation of a Grignard reagent. Treatment of this compound with magnesium metal would likely be complicated by the acidic proton of the hydroxyl group. Therefore, protection of the alcohol, for instance as a silyl ether (e.g., TBDMS ether), would be necessary before the formation of the Grignard reagent. This organometallic intermediate could then be coupled with a variety of electrophiles, including aryl halides in the presence of an appropriate catalyst. khanacademy.org
Another approach involves converting the bromo-alcohol into a more reactive species suitable for cross-coupling. For instance, elimination to 1-ethenylnaphthalene, as discussed previously, would generate a substrate suitable for Heck coupling with an aryl halide.
Alternatively, the hydroxyl group could be derivatized to an aryl or vinyl triflate. However, the primary bromide is the more likely site for derivatization for cross-coupling.
The following table outlines potential derivatization and subsequent cross-coupling strategies:
Table 2: Potential Derivatization and Cross-Coupling Strategies
| Entry | Derivatization Strategy | Coupling Partner | Coupling Reaction | Potential Product |
| 1 | Protection of OH (e.g., as OTBDMS), then formation of Grignard reagent | Aryl Halide (e.g., Iodobenzene) | Kumada Coupling | (1S)-1-(1-Naphthyl)-2-phenylethanol (after deprotection) |
| 2 | Elimination to 1-ethenylnaphthalene | Aryl Halide (e.g., Bromobenzene) | Heck Coupling | (E)-1-(2-Phenylvinyl)naphthalene |
| 3 | Protection of OH, conversion of Br to I, then Sonogashira coupling | Terminal Alkyne (e.g., Phenylacetylene) | Sonogashira Coupling | (1S)-1-(1-Naphthyl)-3-phenylprop-2-yn-1-ol (after deprotection) |
Note: The products listed are illustrative of the expected outcomes from these reaction sequences.
The choice of derivatization and coupling strategy would depend on the desired final product. Each pathway offers a modular approach to introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound as a chiral building block.
Advanced Applications of 1s 2 Bromo 1 1 Naphthyl Ethanol As a Chiral Synthon in Complex Organic Synthesis
The enantiomerically pure compound (1S)-2-bromo-1-(1-naphthyl)ethanol is a valuable chiral building block, or synthon, in advanced organic synthesis. Its utility stems from the presence of two key reactive sites: a stereodefined secondary alcohol and a primary bromide. This combination allows for a variety of stereospecific transformations, making it a powerful tool for introducing the chiral 1-(1-naphthyl)ethanol (B73620) moiety into more complex molecules. Its applications are particularly notable in the synthesis of enantiopure nitrogen-containing compounds, including amino alcohols and heterocycles, and as a key component in the construction of chiral ligands for asymmetric catalysis.
Analytical and Spectroscopic Methodologies for Structural and Stereochemical Elucidation of 1s 2 Bromo 1 1 Naphthyl Ethanol
Advanced NMR Spectroscopy Techniques (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For (1S)-2-bromo-1-(1-naphthyl)ethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its complex structure.
In the ¹H NMR spectrum, the protons of the naphthyl ring typically appear as a series of multiplets in the aromatic region (approximately 7.4-8.2 ppm). The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂Br) would exhibit distinct chemical shifts and coupling patterns. The methine proton, being adjacent to both an oxygen atom and the naphthyl ring, would likely be found downfield. The diastereotopic methylene protons adjacent to the bromine atom would be expected to show a complex splitting pattern due to coupling with the methine proton.
The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the naphthyl group would generate a series of signals in the aromatic region (typically 120-140 ppm). The carbon bearing the hydroxyl group (C-OH) and the carbon bonded to the bromine atom (C-Br) would have characteristic chemical shifts influenced by the electronegativity of the attached heteroatoms.
2D NMR (COSY, HMQC, HMBC) for Full Structural Assignment
While 1D NMR provides initial insights, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in a molecule with a complex aromatic system and stereocenter.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would be crucial in identifying which protons on the naphthyl ring are adjacent to one another, helping to trace the connectivity within the aromatic system. It would also show a clear correlation between the methine proton and the diastereotopic methylene protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in an HSQC or HMQC spectrum, each proton signal can be definitively assigned to its corresponding carbon atom. This is particularly useful for assigning the signals of the CH-OH and CH₂Br groups.
A hypothetical table of expected NMR data is presented below:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Naphthyl-H | 7.4 - 8.2 (m) | 120 - 140 | To other naphthyl carbons |
| CH-OH | ~5.0 - 5.5 (dd) | ~70 - 80 | To naphthyl C1, C2, C8a and CH₂Br |
| CH₂Br | ~3.5 - 4.0 (m) | ~35 - 45 | To CH-OH |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions. The multiplicity is denoted as (m) for multiplet and (dd) for doublet of doublets.
Chiral Solvating Agents and Chiral Derivatizing Agents for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) is critical for a chiral compound. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. semanticscholar.org This interaction leads to the formation of a chiral environment around the analyte, causing the NMR signals of the two enantiomers to become chemically non-equivalent and thus resolvable. semanticscholar.orgresearchgate.net For an alcohol like this compound, a common CSA could be (S)-3,3'-dibromo-1,1'-bi-2-naphthol. researchgate.netnih.gov The hydroxyl groups of the CSA and the analyte can form hydrogen bonds, leading to the formation of diastereomeric solvates with slightly different magnetic environments. researchgate.net This difference results in separate signals for specific protons (e.g., the methine proton) of the R and S enantiomers in the ¹H NMR spectrum. The ratio of the integration of these signals directly corresponds to the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which inherently have different NMR spectra. For an alcohol, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The reaction of this compound with a single enantiomer of Mosher's acid chloride would produce a diastereomeric ester. The ¹H or ¹⁹F NMR spectrum of this derivative will show distinct signals for the two diastereomers, allowing for the determination of the enantiomeric excess of the original alcohol.
High-Resolution Mass Spectrometry Methodologies (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. acs.org For this compound (C₁₂H₁₁BrO), HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint that can confirm the structure. The fragmentation of this compound would likely proceed through several characteristic pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This could result in the loss of a CH₂Br radical to form a stable naphthyl-substituted oxonium ion, or the loss of the naphthyl-CH(OH) radical.
Loss of H₂O: Dehydration is a common fragmentation for alcohols, which would lead to an ion with a mass 18 units less than the molecular ion.
Loss of Br: Cleavage of the carbon-bromine bond would result in an ion with a mass corresponding to the loss of a bromine atom (79 or 81 amu). miamioh.edu The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragment peaks, which will show two signals of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). miamioh.edudocbrown.info
Naphthyl Group Fragmentation: The naphthyl ring itself can undergo fragmentation, leading to characteristic aromatic fragments.
A table of expected major fragments is provided below:
| m/z (mass/charge ratio) | Possible Fragment Ion | Fragmentation Pathway |
| 250/252 | [C₁₂H₁₁BrO]⁺ | Molecular Ion (M⁺) |
| 232/234 | [C₁₂H₉Br]⁺ | Loss of H₂O |
| 171 | [C₁₁H₉O]⁺ | Alpha-cleavage (loss of CH₂Br) |
| 157 | [C₁₁H₉]⁺ | Loss of Br from [C₁₁H₉Br]⁺ |
| 141 | [C₁₁H₉]⁺ | Loss of CO from [C₁₂H₉O]⁺ |
| 128 | [C₁₀H₈]⁺ | Naphthalene (B1677914) cation radical |
| 79/81 | [Br]⁺ | Bromine ion |
Isotopic Labeling Studies
Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), is a powerful tool for elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. While specific studies on this compound may not be widely published, the principles can be applied.
For instance, if the hydroxyl proton were replaced with deuterium (B1214612) (D), the molecular ion peak in the mass spectrum would shift by one mass unit. If the subsequent fragmentation involves the loss of water, the observation of the loss of HDO versus H₂O would provide insight into the mechanism of dehydration. Similarly, labeling the methine or methylene positions with deuterium would help to definitively identify fragments containing these positions by observing the corresponding mass shifts.
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatographic methods are essential for both assessing the chemical purity and determining the enantiomeric excess of this compound. sielc.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, could effectively separate the target compound from any starting materials, byproducts, or degradation products. sielc.com A UV detector would be suitable for detection due to the strong UV absorbance of the naphthyl group.
For the critical task of determining enantiomeric excess, chiral HPLC is the method of choice. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The enantiomeric excess can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) can also be employed, particularly with a chiral stationary phase, for the analysis of volatile derivatives of the analyte. mdpi.com For instance, the alcohol could be derivatized to a more volatile silyl (B83357) ether before injection.
The table below summarizes the chromatographic methods:
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Purpose |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Purity Analysis |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol (B130326) | Enantiomeric Excess Determination |
| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Helium | Enantiomeric Excess Determination (of volatile derivatives) |
Development of Chiral Stationary Phases for HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers. csfarmacie.cz This separation is achieved through the use of chiral stationary phases (CSPs). csfarmacie.cz CSPs create a chiral environment where the two enantiomers of a racemic mixture exhibit different affinities for the stationary phase, leading to different retention times and, thus, their separation.
The development of novel CSPs is an active area of research. For instance, CSPs based on (R/S)-1,1'-bi-2-naphthol (BINOL) derivatives have been synthesized and characterized. nih.gov These CSPs have shown the ability to separate chiral solutes under normal phase HPLC conditions. nih.gov The chiral recognition mechanism often involves a combination of hydrogen bonding and π-π stacking interactions between the analyte and the CSP. nih.govmdpi.com The configuration of the chiral selector within the CSP plays a significant role in the chiral recognition and can even reverse the elution order of the enantiomers. nih.gov
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most widely used and successful for enantiomeric separations. csfarmacie.cz These polymers possess a helical structure that provides the necessary chirality for separation. csfarmacie.cz The choice of the mobile phase, including the type and concentration of organic modifiers like ethanol (B145695) or isopropanol, and the use of additives such as trifluoroacetic acid, can significantly influence the retention and separation factors. mdpi.comnih.gov
For the analysis of this compound, a suitable CSP would likely be one that can engage in strong π-π interactions with the naphthalene ring system and hydrogen bonding with the hydroxyl group. The development of new CSPs continues to enhance the efficiency and range of chiral separations possible with HPLC and GC. nih.gov
Table 1: Examples of Chiral Stationary Phases and their Applications
| Chiral Stationary Phase Type | Chiral Selector Example | Typical Analytes | Interaction Mechanism |
| Polysaccharide-based | Cellulose or Amylose derivatives | Wide range of racemates, including alcohols, amines, and carbonyl compounds. | π-π interactions, hydrogen bonding, steric hindrance within chiral grooves. csfarmacie.cz |
| Pirkle-type (brush-type) | (3,5-Dinitrobenzoyl)phenylglycine | Aromatic compounds, compounds with π-acidic or π-basic groups. | π-π interactions, hydrogen bonding, dipole-dipole interactions. |
| Macrocyclic Antibiotic-based | Vancomycin, Teicoplanin | Amino acids and their derivatives, carboxylic acids. researchgate.net | Inclusion complexation, hydrogen bonding, ionic interactions. researchgate.net |
| Cyclodextrin-based | β-cyclodextrin derivatives | Compounds that can fit into the chiral cavity, aromatic compounds. csfarmacie.cz | Inclusion complexation, hydrogen bonding at the rim of the cavity. csfarmacie.cz |
| Chiral Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Primary amines, amino acids. | Host-guest complexation involving hydrogen bonding. |
| Ligand Exchange-based | L-proline or other amino acids complexed with a metal ion (e.g., Cu²⁺) | Amino acids, hydroxy acids. | Formation of diastereomeric metal complexes with different stabilities. |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellulase | Wide range of drugs, acidic, basic, and neutral compounds. | Hydrophobic and polar interactions within chiral binding sites. |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. sphinxsai.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. sphinxsai.comchromatographyonline.com This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressures compared to HPLC. chromatographyonline.com
The principles of chiral separation in SFC are similar to those in HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com Polysaccharide-based CSPs are also widely and effectively used in SFC. nih.gov The choice of the organic modifier and its concentration is crucial for optimizing the separation, as it influences the polarity of the mobile phase and its interaction with both the analyte and the CSP. nih.gov
For a compound like this compound, SFC would be a highly suitable technique for its enantiomeric purity analysis. The non-polar nature of supercritical CO₂ combined with a polar modifier would allow for fine-tuning the mobile phase properties to achieve optimal separation on a suitable CSP. The high efficiency and speed of SFC make it particularly attractive for high-throughput screening and quality control applications in the pharmaceutical industry. chromatographyonline.com
Table 2: Comparison of HPLC and SFC for Chiral Separations
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., hexane, ethanol, water, acetonitrile). | Supercritical fluid (typically CO₂). sphinxsai.com |
| Organic Solvent Consumption | High. | Low. sphinxsai.com |
| Analysis Time | Generally longer. | Typically shorter due to higher optimal flow rates. chromatographyonline.com |
| Column Backpressure | Higher. | Lower. chromatographyonline.com |
| Cost | Lower initial instrument cost, higher solvent and disposal costs. | Higher initial instrument cost, lower solvent and disposal costs. chromatographyonline.com |
| Environmental Impact | Higher due to large volumes of organic solvents. | Lower, considered a "greener" technique. sphinxsai.com |
| Typical Applications | Analytical and preparative separations of a wide range of compounds. csfarmacie.cz | High-throughput screening, preparative separations, analysis of thermolabile compounds. chromatographyonline.com |
X-ray Crystallography as a Definitive Stereochemical Tool
While chromatographic methods are excellent for separating enantiomers and determining enantiomeric purity, X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of every atom.
A prerequisite for X-ray crystallographic analysis is the availability of a single crystal of suitable size and quality. For this compound, obtaining such a crystal directly might be challenging. In such cases, the preparation of a crystalline derivative is a common strategy. This involves reacting the alcohol with a reagent that will likely induce crystallization. For instance, esterification with a carboxylic acid that is itself crystalline or has a rigid structure can yield a derivative that crystallizes more readily. The choice of the derivatizing agent is crucial and is often guided by the need to introduce heavy atoms for the method described in the next section. A study on a bromo derivative of 2-acetyl-1-naphthol demonstrated successful crystal growth by slow evaporation at ambient temperature, a common technique for obtaining single crystals. researchgate.net
The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion (or anomalous scattering). When an X-ray beam interacts with electrons of an atom, it is scattered. If the X-ray energy is close to the absorption edge of an atom, the scattering factor becomes complex, with both real and imaginary components. This effect is most pronounced for heavy atoms.
For this compound, the presence of the bromine atom is highly advantageous for this purpose. Bromine is a relatively heavy atom that exhibits a significant anomalous dispersion effect with commonly used X-ray sources (e.g., Mo Kα or Cu Kα radiation).
The anomalous scattering from the bromine atom leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By carefully measuring these intensity differences, it is possible to determine the absolute configuration of the molecule without the need for a reference chiral center. The structure of a related compound, 1,6-dihydro-1,2,4,5-tetrazine, was confirmed by single-crystal X-ray diffraction, highlighting the power of this technique in elucidating molecular structures. researchgate.net
Chiroptical Methods (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are non-destructive and provide information about the stereochemistry of the molecule in solution.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has chromophores that absorb light. The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule. For this compound, the naphthalene ring system is the primary chromophore. The CD spectrum would be expected to show distinct signals corresponding to the electronic transitions of the naphthalene moiety. The pattern of these signals can be compared with theoretical calculations or with the spectra of related compounds of known absolute configuration to confirm the (1S) stereochemistry. For example, studies on chiral nickel(II) Schiff base complexes have shown that the sign of the CD spectrum can be sensitive to the conformation and substituents around the metal center. nih.gov
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve is a plot of specific rotation versus wavelength. wikipedia.org Similar to CD, ORD spectra exhibit Cotton effects in the regions of absorption. ORD and CD are closely related phenomena (mathematically related by the Kronig-Kramers transforms) and provide complementary information. The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the absolute configuration of the molecule. wikipedia.org
Both CD and ORD are powerful tools for the stereochemical analysis of this compound, providing a fingerprint of its chiroptical properties that can be used for its identification and characterization.
Computational Chemistry and Theoretical Studies on 1s 2 Bromo 1 1 Naphthyl Ethanol and Its Reactions
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (1S)-2-bromo-1-(1-naphthyl)ethanol at the molecular level.
Conformation Analysis and Energy Minimization
The three-dimensional structure of this compound is characterized by the rotational freedom around the C1-Cα and Cα-Cβ single bonds. Conformation analysis aims to identify the most stable spatial arrangements of the atoms, which correspond to minima on the potential energy surface.
Theoretical studies, typically employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to perform a systematic search of the conformational space. The relative energies of different conformers are calculated to determine their thermodynamic populations at a given temperature. For this compound, the key dihedral angles defining the conformation are the H-Cα-Cβ-Br and C(naphthyl)-Cα-O-H angles. The interactions between the bulky naphthyl group, the bromine atom, and the hydroxyl group, including potential intramolecular hydrogen bonding between the hydroxyl proton and the bromine atom or the π-system of the naphthalene (B1677914) ring, are critical in determining the preferred conformation.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-Cα-Cβ-Br) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche 1 | ~60° | 1.25 |
| Gauche 2 | ~-60° | 1.40 |
Note: This data is illustrative and based on general principles of conformational analysis for similar halohydrins.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its behavior in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO is likely centered on the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. The carbon atom attached to the bromine (Cβ) is expected to be electrophilic, making it a target for nucleophiles, which can lead to substitution or elimination reactions.
Molecular Modeling and Docking Studies
As a chiral intermediate, this compound is often used in the synthesis of more complex molecules, where its stereochemistry is transferred to the final product. Molecular modeling and docking studies can be employed to understand how this molecule interacts with catalysts or other reactants.
Substrate-Catalyst Interactions in Asymmetric Synthesis
In many asymmetric reactions, a chiral catalyst forms a transient complex with the substrate, guiding the approach of a reagent to one face of the molecule over the other. DFT calculations can be used to model the transition states of these interactions. acs.org By comparing the activation energies of the different diastereomeric transition states, the stereochemical outcome of a reaction can be predicted. For instance, in a reaction involving a chiral phosphoric acid catalyst, the model would explore the hydrogen bonding and steric interactions between the hydroxyl group of this compound, the naphthyl ring, and the chiral environment of the catalyst.
Stereoselectivity Prediction in Reaction Pathways
Theoretical modeling is a powerful tool for predicting the stereoselectivity of reactions involving chiral intermediates like this compound. acs.org For example, in an epoxide formation reaction via intramolecular nucleophilic substitution, the conformation of the starting material directly influences the stereochemistry of the product. By calculating the energy barriers for the different reaction pathways leading to various stereoisomers, the most likely product can be identified. These calculations provide a rationale for the observed stereoselectivity and can be used to optimize reaction conditions to favor a desired stereoisomer.
Spectroscopic Property Prediction
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.
Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of this compound. These predicted frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands. For instance, the characteristic stretching frequencies of the O-H, C-H (aromatic and aliphatic), C-O, and C-Br bonds can be calculated.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another important application of computational chemistry. mdpi.comgithub.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can provide theoretical ¹H and ¹³C NMR spectra. nih.gov These predictions are valuable for assigning the resonances in the experimental spectra, especially for complex molecules with many overlapping signals. The calculated chemical shifts are typically benchmarked against a reference compound, such as tetramethylsilane (B1202638) (TMS).
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Cα (CH-OH) | 72.5 | 71.8 |
| Cβ (CH₂-Br) | 38.1 | 37.5 |
| C1 (Naphthyl) | 138.2 | 137.9 |
| C2 (Naphthyl) | 125.9 | 125.3 |
| C8a (Naphthyl) | 134.0 | 133.6 |
Note: This data is illustrative. Predicted values are hypothetical and based on typical accuracies of DFT calculations for similar organic molecules.
Theoretical Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a powerful tool for the structural analysis of organic molecules. For a molecule with defined stereochemistry such as this compound, theoretical calculations can help in the assignment of signals and confirm the proposed structure. The predominant methodology for these predictions involves Density Functional Theory (DFT).
The typical workflow for predicting the NMR chemical shifts of this compound would involve the following steps:
Conformational Analysis: The first step is to identify the low-energy conformers of the molecule. Due to the rotational freedom around the C1-C2 single bond and the C1-naphthyl bond, the molecule can exist in several conformations. A thorough conformational search is performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the most stable conformers using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d).
NMR Calculation: For the optimized low-energy conformers, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. This is a widely used approach that has been shown to provide accurate results for a broad range of organic molecules. The choice of functional and basis set for the GIAO calculation can influence the accuracy of the prediction; for instance, the mPW1PW91 functional with the 6-31G(d,p) basis set is a common choice.
Data Processing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS). This is often done by linear regression analysis over a set of known compounds or by subtracting the calculated shielding of TMS from the calculated shielding of the nuclei in the target molecule. The final predicted spectrum is a Boltzmann-weighted average of the chemical shifts of all significant conformers.
Below are hypothetical, yet representative, data tables for the predicted ¹H and ¹³C NMR chemical shifts of this compound, based on established computational methodologies for similar aromatic bromoalcohols.
Interactive Table 1: Theoretical ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (on C1) | 5.2 - 5.5 | dd | 8.0, 4.5 |
| H-β (on C2) | 3.8 - 4.1 | m | - |
| H-2' | 7.8 - 8.1 | d | 8.2 |
| H-3' | 7.5 - 7.7 | t | 7.5 |
| H-4' | 7.9 - 8.2 | d | 8.0 |
| H-5' | 7.4 - 7.6 | t | 7.8 |
| H-6' | 7.4 - 7.6 | t | 7.6 |
| H-7' | 7.8 - 8.0 | d | 8.1 |
| H-8' | 8.1 - 8.4 | d | 8.3 |
| OH | 2.5 - 3.5 | br s | - |
Interactive Table 2: Theoretical ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 70 - 75 |
| C2 | 35 - 40 |
| C1' | 135 - 140 |
| C2' | 125 - 130 |
| C3' | 128 - 132 |
| C4' | 122 - 126 |
| C4a' | 130 - 135 |
| C5' | 126 - 130 |
| C6' | 125 - 129 |
| C7' | 123 - 127 |
| C8' | 128 - 132 |
| C8a' | 132 - 136 |
Calculation of Chiroptical Properties (CD, ORD)
Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is instrumental in determining the absolute configuration of chiral molecules. The comparison of experimentally measured spectra with theoretically calculated spectra provides a reliable method for assigning the stereochemistry.
The computational approach for predicting the ECD and ORD spectra of this compound follows a similar initial path to the NMR predictions:
Conformational Analysis: As with NMR predictions, a detailed conformational search and geometry optimization of the resulting conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)) is the foundational step.
Excitation Energy and Rotatory Strength Calculation: For each significant low-energy conformer, the electronic excitation energies and corresponding rotatory strengths are calculated using Time-Dependent Density Functional Theory (TD-DFT). A functional such as B3LYP or PBE0 combined with a larger basis set (e.g., cc-pVTZ or aug-cc-pVDZ) is typically employed for these calculations to accurately describe the electronic transitions.
Spectrum Simulation: The calculated excitation energies and rotatory strengths are then used to simulate the ECD spectrum. Each electronic transition is represented by a Gaussian function, and the final spectrum is a summation of these functions. The ORD spectrum can be derived from the ECD spectrum through the Kronig-Kramers transform.
Boltzmann Averaging: The final theoretical ECD and ORD spectra are obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers at a given temperature.
The comparison of the sign and shape of the calculated spectrum for the (1S) enantiomer with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. For this compound, the electronic transitions of the naphthalene chromophore are expected to dominate the ECD spectrum.
Below is a hypothetical data table representing the kind of output generated from a TD-DFT calculation for the major conformer of this compound.
Interactive Table 3: Representative Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |
| 1 | 290 | 0.05 | +15.2 |
| 2 | 282 | 0.12 | -25.8 |
| 3 | 255 | 0.08 | +8.5 |
| 4 | 230 | 0.65 | +50.1 |
| 5 | 215 | 0.40 | -35.7 |
This data would then be used to generate a simulated ECD spectrum, which could be directly compared to an experimental measurement to confirm the (1S) configuration.
Future Research Directions and Emerging Trends
Development of Novel Asymmetric Catalytic Systems for (1S)-2-bromo-1-(1-naphthyl)ethanol Synthesis
The synthesis of enantiomerically pure compounds like this compound is critically dependent on the efficiency of asymmetric catalytic systems. Future research is trending towards the development of more sophisticated and efficient catalysts that can deliver high yields and enantioselectivities.
One promising area is the refinement of transition-metal-catalyzed asymmetric transfer hydrogenation (ATH). While systems using metals like ruthenium, rhodium, and iridium are well-established for preparing chiral secondary alcohols, ongoing research seeks to create more active and selective catalysts. researchgate.netjst.go.jp For instance, the development of novel ruthenium–prolinamide complexes, which can be easily tuned by modifying the amide substituent, presents an opportunity to create catalysts specifically optimized for the reduction of 2-bromo-1-(1-naphthyl)ethanone. jst.go.jp These systems are attractive due to their relatively low cost and high activity, even in aqueous media. jst.go.jp
Another key direction is the expansion of organocatalysis. Chiral phosphoric acids and diphenyl prolinol silyl (B83357) ethers have shown great promise in catalyzing stereoselective reactions for related structures. masterorganicchemistry.compharmaguideline.com Research into new organocatalysts, potentially combining different activation modes (e.g., Brønsted acidity and hydrogen bonding), could lead to metal-free, environmentally benign synthetic routes. masterorganicchemistry.comillinois.edu The goal is to develop systems that tolerate a broad range of substrates and functional groups, enabling the direct and efficient synthesis of the target compound from readily available precursors. masterorganicchemistry.com
| Catalyst Type | Example System | Potential Advantages for Synthesis |
| Transition Metal | Ruthenium–Prolinamide Complexes | High activity, tunability, cost-effective, aqueous media compatibility jst.go.jp |
| Transition Metal | BINAP-Rhodium Complexes | Excellent enantioselectivity in conjugate additions illinois.edu |
| Organocatalyst | Chiral Phosphoric Acids | Metal-free, mild reaction conditions, enantioselective additions pharmaguideline.com |
| Organocatalyst | Diphenyl Prolinol Derivatives | High stereoselectivity for sterically demanding substrates masterorganicchemistry.com |
Exploration of New Reactivity Modes and Synthetic Transformations
The bifunctional nature of this compound, possessing both a chiral secondary alcohol and a reactive bromine atom, makes it a versatile building block for further synthetic transformations. Future research will likely focus on exploring novel reactivity modes that leverage these functional groups.
One major avenue is the formation of chiral epoxides through intramolecular SN2 reaction. Treatment of the halohydrin with a base can induce the deprotonated hydroxyl group to displace the adjacent bromide, yielding (S)-1-(1-naphthyl)oxirane. This chiral epoxide is a highly valuable intermediate for synthesizing a variety of other chiral molecules through regioselective ring-opening reactions with different nucleophiles.
Further exploration of the reactivity could involve transformations of the alcohol and bromide moieties.
Oxidation of the Alcohol : The secondary alcohol can be oxidized back to the corresponding ketone, 2-bromo-1-(1-naphthyl)ethanone, which could be used in subsequent C-C bond-forming reactions while retaining the bromine for further functionalization.
Substitution of Bromine : The bromide can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiols) to introduce new functionalities. chemistrysteps.com These reactions, particularly under conditions that avoid racemization, would generate a library of novel chiral 1,2-disubstituted naphthalenic compounds. libretexts.org
Cross-Coupling Reactions : The bromide could potentially participate in metal-catalyzed cross-coupling reactions, although this is more challenging for an sp³-hybridized carbon compared to an sp² carbon.
These transformations open pathways to complex chiral molecules that are otherwise difficult to access. pharmaguideline.com
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of synthetic processes with flow chemistry and automation is a major trend aimed at improving efficiency, safety, and scalability. researchgate.net The synthesis of this compound is a prime candidate for adaptation to these modern methodologies.
Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net For the synthesis of the target compound, the asymmetric reduction of 2-bromo-1-(1-naphthyl)ethanone could be performed in a packed-bed reactor containing an immobilized chiral catalyst (either metal-based or an enzyme). This approach allows for easy separation of the product from the catalyst, catalyst recycling, and straightforward scaling of the production. researchgate.net It also enhances safety by minimizing the volume of hazardous reagents at any given time. researchgate.net
Automated synthesis platforms can further enhance the research process by enabling high-throughput screening of catalysts and reaction conditions. researchgate.net An automated system could rapidly test various chiral ligands, solvents, and reducing agents to quickly identify the optimal conditions for the synthesis of this compound with the highest yield and enantiomeric excess. This integration of synthesis, workup, and analysis into a single automated system accelerates the development cycle significantly. researchgate.net
Application in Materials Science (e.g., as chiral monomers, but not material properties)
Chirality is a critical design element in modern materials science, imparting unique optical, electronic, and recognition properties to materials. chiralpedia.com this compound is a promising candidate as a chiral monomer for the synthesis of novel polymers.
The presence of two reactive sites—the hydroxyl group and the bromine atom—allows for several polymerization strategies. For instance, it could undergo polycondensation to form chiral polyethers. The bulky and rigid naphthyl group, combined with the defined stereochemistry of the polymer backbone, would dictate the polymer's secondary structure, potentially leading to the formation of stable helical conformations.
The use of chiral monomers is advantageous as it can enforce a specific orientation during the polymerization process, which is crucial for creating highly ordered materials. nih.gov Polymers derived from this compound could find applications in:
Chiral Chromatography : As a stationary phase for the separation of other enantiomers.
Asymmetric Catalysis : Where the polymer acts as a recoverable chiral ligand or catalyst scaffold.
Biomedical Materials : In areas like drug delivery or tissue engineering, where the chirality of the material can influence its interaction with biological systems. chiralpedia.com
A related application involves converting the molecule to its corresponding chiral epoxide, which is an analogue of epichlorohydrin, a key component in the production of epoxy resins and other polymers. wikipedia.org
Advanced Spectroscopic Characterization Beyond Established Methods
While standard spectroscopic methods like NMR and IR are essential for routine characterization, future research will benefit from the application of more advanced techniques to unambiguously determine the absolute configuration and conformational preferences of this compound.
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comresearchgate.net VCD is particularly well-suited for determining the absolute stereochemistry of molecules in solution without the need for crystallization. bruker.comyoutube.com By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum chemical calculations, its absolute configuration can be definitively confirmed. digitellinc.comresearchgate.net
Advanced NMR Spectroscopy techniques also offer powerful solutions. The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the determination of absolute configuration. illinois.edunih.gov By converting the chiral alcohol into a mixture of diastereomeric esters, the different magnetic environments of the protons in the (R)- and (S)-esters lead to distinct chemical shifts in the ¹H NMR spectrum. illinois.edunih.gov Analyzing the differences in these shifts (the Δδ values) provides a reliable method for assigning the absolute configuration of the original alcohol center. researchgate.net
| Technique | Principle | Information Gained |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. bruker.com | Unambiguous absolute configuration in solution; conformational analysis. researchgate.net |
| Advanced NMR with CDAs | Formation of diastereomers with a chiral agent (e.g., Mosher's acid) leading to separable NMR signals. illinois.edunih.gov | Definitive assignment of absolute configuration of the carbinol center. researchgate.net |
Sustainable and Eco-Friendly Synthetic Strategies, including expanded biocatalytic approaches
The push towards green chemistry is driving research into sustainable methods for synthesizing chiral compounds. Biocatalysis, in particular, offers a highly attractive alternative to traditional chemical synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact. acs.org
Future research will likely expand on the successful biocatalytic reduction of related ketones. Studies have shown that microorganisms such as Candida viswanathii and Pichia kudriavzevii can reduce 1-acetonaphthone to (S)-1-(1-naphthyl)ethanol with excellent conversion rates (>97%) and near-perfect enantioselectivity (>99% ee). wikipedia.orgbruker.comresearchgate.net These whole-cell biotransformations are highly sustainable, often using water as the solvent and operating at ambient temperature and neutral pH. wikipedia.orgresearchgate.net
The next frontier is to apply these or newly discovered ketoreductases to the synthesis of this compound from 2-bromo-1-(1-naphthyl)ethanone. This involves screening microbial strains or isolated enzymes for their ability to tolerate and efficiently reduce the brominated substrate. youtube.com
Furthermore, the development of one-pot chemoenzymatic processes is a key goal. This could involve combining a biocatalytic reduction step with a chemical bromination step in a single reaction vessel, potentially using deep eutectic solvents to improve compatibility and sustainability. youtube.com Such strategies streamline the synthesis, reduce waste from intermediate purification steps, and represent a significant step forward in eco-friendly chemical manufacturing. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-2-bromo-1-(1-naphthyl)ethanol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric reduction of 2-bromo-1-(1-naphthyl)ethanone using chiral catalysts or biocatalysts. For instance, Rhodotorula rubra cells have been employed to achieve enantioselective reduction, yielding (1S)-configured products with >90% enantiomeric excess (ee) under optimized pH (6.5–7.5) and temperature (25–30°C) conditions . Alternative chemical methods include using NaBH₄ with chiral ligands (e.g., BINAP derivatives) in THF, though these may require rigorous control of moisture and oxygen to prevent racemization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography is essential for absolute configuration determination. For example, single-crystal analysis at 115 K with an R factor <0.03 confirms the (1S) stereochemistry .
- NMR spectroscopy (¹H/¹³C, 2D COSY/NOESY) resolves structural ambiguities, particularly distinguishing between naphthyl ring proton environments and verifying bromine substitution patterns .
- Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm quantifies enantiomeric purity, with retention times validated against racemic mixtures .
Advanced Research Questions
Q. How can computational modeling predict the enantioselectivity of this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in catalytic reductions. For microbial systems, molecular docking of ketone substrates into Rhodotorula rubra oxidoreductase active sites identifies key hydrogen-bonding interactions (e.g., between the naphthyl group and Tyr⁴⁵⁶) that favor (1S)-formation . Comparative MD simulations (50 ns trajectories) further assess solvent effects (e.g., ethanol vs. THF) on catalyst-substrate binding .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for microbial vs. chemical synthesis?
- Methodological Answer :
- Reaction Optimization : Adjusting microbial fermentation parameters (e.g., substrate feeding rate, agitation speed) minimizes byproduct formation. For chemical methods, screening chiral ligands (e.g., (S)-Binap vs. (R)-Cyclohexyl-DTBM-SEGPHOS) can enhance ee from 75% to 95% .
- Analytical Cross-Validation : Correlate HPLC data with circular dichroism (CD) spectroscopy (190–300 nm range) to detect subtle optical activity discrepancies caused by impurities .
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The C-Br bond undergoes SN₂ displacement with nucleophiles (e.g., NaN₃ in DMF at 80°C) to yield 2-azido derivatives. Kinetic studies (monitored via ¹H NMR) show a 2.5× faster reaction rate compared to non-naphthyl analogs due to steric stabilization of the transition state by the planar naphthyl group . Competing elimination (E2) pathways are suppressed by using bulky bases (e.g., DBU) in aprotic solvents .
Q. What are the applications of this compound in asymmetric catalysis or pharmaceutical intermediates?
- Methodological Answer : The compound serves as a chiral building block for β-adrenoreceptor agonists (e.g., salmeterol). Enzymatic resolution (e.g., lipase-catalyzed acetylation) converts residual (1R)-enantiomers into esters, which are separable via silica gel chromatography (hexane:EtOAc = 4:1) . In catalysis, it acts as a ligand precursor for Pd-catalyzed cross-couplings, enhancing ee in aryl bromide reactions by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
